The synthesis of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione can be achieved through several methods. One common approach involves the reaction between substituted anilines and maleic anhydride under specific conditions. For example, the compound can be synthesized via a microwave-assisted method which enhances reaction rates and yields.
The molecular structure of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione features a pyrrole ring with two carbonyl groups at positions 2 and 5. The presence of the nitro group at position 4 and the methoxy group at position 2 on the phenyl ring contributes to its electronic properties.
The structure can be confirmed through various spectroscopic techniques:
1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione can participate in various chemical reactions due to its functional groups:
Reactions may require specific conditions such as temperature control and choice of solvent to optimize yields.
The mechanism of action for compounds like 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione often involves interaction with biological targets such as enzymes or receptors. The electron-withdrawing nature of the nitro group may enhance reactivity towards nucleophiles in biological systems.
1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione has potential applications across various fields:
Ongoing research focuses on its role in drug design and development, particularly in creating new therapeutic agents targeting specific diseases.
1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione (CAS RN: 184171-53-7) is a structurally specialized heterocyclic compound with the molecular formula C₁₁H₈N₂O₅ and a molecular weight of 248.19 g/mol. Its core structure integrates a pyrrole-2,5-dione (maleimide) scaffold substituted at the N(1) position with a 2-methoxy-4-nitrophenyl group. This molecular architecture confers distinct electronic and steric properties that underpin its chemical behavior and research applications. The compound is identified by several registry numbers, including MDL MFCD01142091 [2] [3], and is characterized by canonical SMILES (COC₁=CC(=CC=C₁N₁C(=O)C=CC₁=O)N+=O) and InChIKey (FNPMAUNQISKLRJ-UHFFFAOYSA-N) [3]. Its synthetic accessibility and structural features have positioned it as a subject of interest in organic synthesis and medicinal chemistry research, though it remains distinct from clinically approved agents.
Pyrrole-2,5-dione derivatives, commonly termed maleimides, represent a privileged scaffold in heterocyclic chemistry due to their electron-deficient diene system, planarity, and versatile reactivity. The core consists of a five-membered ring system with two carbonyl groups flanking the nitrogen atom, enabling extended π-conjugation and participation in cycloaddition reactions. This ring system exhibits aromatic character stabilized by 6 π-electrons (contributing 4 from the two double bonds and 2 from the nitrogen lone pair), satisfying Hückel’s rule for aromaticity [9]. The chemical significance of this motif is multifaceted:
Table 1: Bioactivities of Representative Pyrrole-2,5-Dione Derivatives
Substituent | Reported Activity | Key Mechanism |
---|---|---|
3,4-Dimethyl (e.g., 2a) | Anti-inflammatory | Inhibition of IL-6/TNF-α in PBMCs |
3-Bromo | Antifungal, Cytotoxic | Disruption of membrane integrity |
1-(3,5-Dichlorophenyl) | Cyclophilin A binding (Kd ~ µM) | Disruption of protein folding |
1-(4-Methoxyphenyl) | Reference compound for structural studies | N/A |
The 2-methoxy-4-nitrophenyl group in this compound introduces steric and electronic features that profoundly influence its reactivity and applications:
Table 2: Key Spectroscopic and Computational Identifiers
Property | Value/Descriptor | Source |
---|---|---|
Canonical SMILES | COC₁=CC(=CC=C₁N₁C(=O)C=CC₁=O)N+=O | [3] |
InChIKey | FNPMAUNQISKLRJ-UHFFFAOYSA-N | [3] |
MDL Number | MFCD01142091 | [2] |
Computational Polarity | High (due to nitro group) | Derived from SMILES |
The compound emerged from broader investigations into N-substituted maleimides in the late 20th and early 21st centuries:
Table 3: Historical and Commercial Milestones
Year | Event | Significance |
---|---|---|
Late 1990s | Initial synthesis and characterization | CAS RN 184171-53-7 assigned |
2000s | Commercial listing by suppliers (e.g., BLD Pharm) | Enabled access for research use |
2013 | Bulk sales noted by Suzhou Unite Pharmaceutical | Induced industrial-scale production |
2022 | Inclusion in anti-inflammatory derivative studies | Contextualized within broader pharmacological research |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: